3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1207026-86-5
Cat. No.: VC6381819
Molecular Formula: C27H24N4O4
Molecular Weight: 468.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207026-86-5 |
|---|---|
| Molecular Formula | C27H24N4O4 |
| Molecular Weight | 468.513 |
| IUPAC Name | 3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3 |
| Standard InChI Key | AMKLIVOCLMBZEC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A quinazoline-2,4-dione core, which provides a planar, heterocyclic framework conducive to interactions with biological targets.
-
A 3,4-dimethylphenyl group at position 3, introducing hydrophobic and steric effects that may enhance binding affinity.
-
A 1,2,4-oxadiazole ring at position 1, connected via a methylene bridge to a 3-ethoxyphenyl substituent. The oxadiazole moiety, known for its metabolic stability and hydrogen-bonding capacity, likely contributes to target engagement.
The molecular formula is C27H24N4O4, with a molecular weight of 468.5 g/mol. Computational modeling predicts a planar quinazoline core with orthogonal orientation of the oxadiazole and dimethylphenyl groups, creating a T-shaped geometry that optimizes interactions with enzyme active sites .
Physicochemical Characteristics
While experimental data on solubility and melting point remain unpublished for this specific compound, analog studies provide insights:
-
Solubility: Quinazoline-2,4-diones with hydrophobic substituents typically exhibit low aqueous solubility (<0.1 mg/mL) but improved lipid solubility (logP ~3.5), favoring membrane permeability .
-
Stability: The oxadiazole ring confers resistance to hydrolytic degradation under physiological conditions, as demonstrated in related compounds.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione likely follows a multi-step strategy analogous to reported methods for similar derivatives :
Step 1: Formation of Quinazoline-2,4-dione Core
Anthranilic acid undergoes cyclization with urea or phosgene to yield quinazoline-2,4-dione. Substituents are introduced via N-alkylation or palladium-catalyzed cross-coupling .
Step 2: Oxadiazole Ring Construction
A nitrile intermediate reacts with hydroxylamine to form an amidoxime, which cyclizes with a carboxylic acid derivative (e.g., 3-ethoxybenzoyl chloride) under acidic conditions to generate the 1,2,4-oxadiazole ring.
Step 3: Final Coupling
The oxadiazole intermediate is coupled to the quinazoline core using a methylene spacer via nucleophilic substitution or Mitsunobu reactions.
Key Reaction Conditions:
-
Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps.
-
Anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Spectroscopic Characterization
Hypothetical analytical data based on structural analogs include:
-
1H NMR (400 MHz, DMSO-d6): δ 8.20–7.30 (m, aromatic protons), 5.10 (s, CH2), 4.05 (q, OCH2CH3), 2.30 (s, CH3 groups).
-
IR: Peaks at 1740 cm−1 (C=O stretch), 1650 cm−1 (oxadiazole C=N), and 1250 cm−1 (C-O-C ether).
Biological Activities and Mechanisms
Antibacterial Activity
Quinazoline-2,4-dione derivatives demonstrate potent activity against bacterial gyrase and topoisomerase IV, critical targets for fluoroquinolone antibiotics . In a 2022 study, analogs with oxadiazole substituents exhibited:
| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| S. aureus | 2.5 | Ciprofloxacin: 1.0 |
| E. coli | 5.0 | Ciprofloxacin: 0.5 |
| Data extrapolated from compound 15 in |
The 3-ethoxyphenyl group may enhance penetration through Gram-negative outer membranes, while the dimethylphenyl moiety stabilizes interactions with hydrophobic enzyme pockets .
Anti-Inflammatory Effects
Preliminary data on related quinazolines indicate COX-2 inhibition (IC50 ~1.5 µM) and reduced TNF-α production in macrophages. The 3-ethoxy group’s electron-donating properties may modulate COX-2 selectivity.
Structure-Activity Relationships (SAR)
Critical SAR insights from analogous compounds include:
-
Oxadiazole Substituents: Replacement with thiadiazole or triazole reduces antibacterial potency by 4–8-fold, underscoring the importance of oxadiazole’s electronic profile .
-
3,4-Dimethylphenyl vs. Other Aromatic Groups: Bulky substituents at position 3 improve kinase binding but decrease aqueous solubility.
-
Ether Linkages: Ethoxy groups enhance metabolic stability compared to methoxy analogs, as demonstrated in hepatic microsome assays.
Future Directions and Applications
-
Antibiotic Development: Prioritize optimization for MRSA and multidrug-resistant Enterobacteriaceae.
-
Kinase-Targeted Therapies: Evaluate efficacy in EGFR-mutant non-small cell lung cancer models.
-
Combination Therapies: Explore synergies with β-lactam antibiotics or checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume